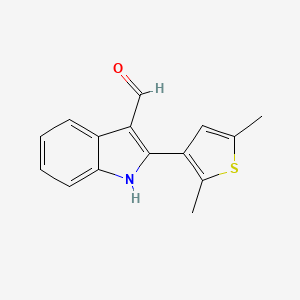

2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde

Description

2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted at position 3 with a carbaldehyde group and at position 2 with a 2,5-dimethylthiophen-3-yl moiety.

Properties

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-9-7-12(10(2)18-9)15-13(8-17)11-5-3-4-6-14(11)16-15/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKBHWROXFLCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=C(C3=CC=CC=C3N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by its functionalization to introduce the indole moiety. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating effects of the methyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed include carboxylic acids, alcohols, and various substituted thiophenes.

Scientific Research Applications

2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde is not fully elucidated, but it likely involves interactions with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiophene ring may contribute to the compound’s electronic properties, affecting its binding affinity and activity . Further research is needed to fully understand the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s 2,5-dimethylthiophen-3-yl group introduces a sulfur-containing aromatic system, contrasting with the nitrogen-rich substituents (e.g., pyrrolidinyl, morpholino) in analogs. This likely enhances lipophilicity and alters electronic properties compared to more polar amine-derived groups .

- Synthetic Flexibility : All compounds are synthesized via condensation reactions under acidic reflux, suggesting shared scalability and procedural efficiency. However, steric and electronic differences in substituents may influence reaction yields or purification requirements.

SAR Insights :

- Electron-Donating Groups: Morpholino and piperazinyl substituents, being electron-rich, may improve solubility and hydrogen-bonding capacity, aiding target engagement .

- Aromatic Systems : Thiophene’s conjugated π-system may enhance binding to hydrophobic enzyme pockets compared to benzaldehyde derivatives.

Physicochemical Properties

| Property | 2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde | 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde | 4-Morpholinobenzaldehyde |

|---|---|---|---|

| Lipophilicity (log P) | High (thiophene, methyl groups) | Moderate (polar pyrrolidinyl) | Low (morpholino) |

| Solubility | Low in aqueous media | Moderate in polar solvents | High in aqueous buffers |

| Crystallinity | Likely high (planar thiophene-indole system) | Variable (flexible N-alkyl chain) | Moderate (rigid benzaldehyde) |

Notes:

- Solubility differences may influence formulation strategies for drug development .

Biological Activity

2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that combines features of both thiophene and indole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and material science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name: this compound

- CAS Number: 590390-92-4

- Molecular Formula: C15H13NOS

- Molecular Weight: 255.34 g/mol

The biological activity of this compound is thought to involve interactions with various molecular targets. The indole moiety is known to interact with multiple biological receptors, potentially influencing signaling pathways related to cell growth and apoptosis. The thiophene ring enhances the compound's electronic properties, which may affect its binding affinity and overall biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. For instance, research has shown that certain thiophene-indole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cellular pathways that control cell proliferation and survival.

Case Study:

In a study evaluating the cytotoxic effects of various indole derivatives, it was found that compounds with similar structural features to this compound displayed promising results against different cancer cell lines. The IC50 values for these compounds were determined using the MTT assay, revealing effective concentrations in the low micromolar range.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is a common property among many indole derivatives. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Research Findings:

A comparative analysis indicated that compounds featuring the indole scaffold often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests that this compound could be explored further for its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiophene-indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.